Cas no 828933-86-4 (2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)-)

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- structure
828933-86-4 structure
Product Name:2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)-
N.o CAS:828933-86-4
MF:C16H16O2
MW:240.297044754028
CID:680329
Update Time:2024-01-23

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)-
    • (4R)-3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-ol (ACI)
    • Inchi: 1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3/t13-,16?/m1/s1
    • Chave InChI: JGRSOLBFAHJDTL-JBZHPUCOSA-N
    • SMILES: CC1C=CC2=C([C@@H](C3C=CC=CC=3)CC(O2)O)C=1

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: tert-Butanol ,  Dimethyldiethoxysilane Catalysts: Cupric acetate ,  Copper, [(4R)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis[3,5-bis(1,1-dimethylet… Solvents: Toluene ,  Tetrahydrofuran ;  20 min, rt; rt
1.2 Reagents: Ammonium fluoride Solvents: Methanol ;  45 min, rt
Referência
Asymmetric conjugate reductions of coumarins. a new route to tolterodine and related coumarin derivatives
Gallagher, Brian D.; et al, Organic Letters, 2009, 11(23), 5374-5377

Método de produção 2

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  rt → -20 °C; 2 h, -20 °C; 0.5 h, -25 - -20 °C
Referência
Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins: Asymmetric Synthesis of (R)-Tolterodine
Chen, Gang; et al, Organic Letters, 2005, 7(11), 2285-2288

Método de produção 3

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  1.5 h, -25 °C; 1 h, -25 °C
1.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 °C; overnight, rt
Referência
Computationally-Led Ligand Modification using Interplay between Theory and Experiments: Highly Active Chiral Rhodium Catalyst Controlled by Electronic Effects and CH-π Interactions
Korenaga, Toshinobu; et al, Advanced Synthesis & Catalysis, 2018, 360(2), 322-333

Método de produção 4

Condições de reacção
Referência
Product subclass 1: o-quinomethanes
Pettus, T. R. R.; et al, Science of Synthesis, 2006, 28, 831-872

Método de produção 5

Condições de reacção
1.1 Solvents: Diethyl ether ;  3 h, -78 °C → rt
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: Camphorsulfonic acid Solvents: Acetonitrile ,  Water ;  6 h, 100 °C
Referência
Enantioselective [4+2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine
Selenski, Carolyn; et al, Journal of Organic Chemistry, 2004, 69(26), 9196-9203

Método de produção 6

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ;  3 d, reflux
2.1 Reagents: tert-Butanol ,  Dimethyldiethoxysilane Catalysts: Cupric acetate ,  Copper, [(4R)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis[3,5-bis(1,1-dimethylet… Solvents: Toluene ,  Tetrahydrofuran ;  20 min, rt; rt
2.2 Reagents: Ammonium fluoride Solvents: Methanol ;  45 min, rt
Referência
Asymmetric conjugate reductions of coumarins. a new route to tolterodine and related coumarin derivatives
Gallagher, Brian D.; et al, Organic Letters, 2009, 11(23), 5374-5377

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2R,2′R,3R,3′R)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 45 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
2.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Referência
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Método de produção 8

Condições de reacção
1.1 Reagents: tert-Butanol ,  Methyldiethoxysilane Catalysts: Cupric acetate ,  1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Toluene ,  Tetrahydrofuran ;  0.5 h, rt
Referência
Copper, [[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine-κP]]hydro-; Copper, [4,4',4'',4'''-[(4R)-[4,4'-bi-1,3-benzodioxole]-5,5'-diyldi(phosphinidyne-κP)]tetrakis[2,6-bis(1,1-dimethylethyl)-phenol]]hydro-
Nihan, Danielle M.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-8

Método de produção 9

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.2 Solvents: Water ;  rt
Referência
Hydrolase-mediated resolution of the hemiacetal in 2-chromanols: The impact of remote substitution
Gavin, Declan P.; et al, Tetrahedron: Asymmetry, 2017, 28(4), 577-585

Método de produção 10

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
1.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Referência
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Método de produção 11

Condições de reacção
1.1 Reagents: Camphorsulfonic acid Solvents: Acetonitrile ,  Water ;  6 h, 100 °C
Referência
Enantioselective [4+2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine
Selenski, Carolyn; et al, Journal of Organic Chemistry, 2004, 69(26), 9196-9203

Método de produção 12

Condições de reacção
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-[2,6-bis(1-methylethyl)phen… Solvents: Dichloromethane ;  0.5 h, 35 °C
1.2 Solvents: Dichloromethane ;  4 h, 35 °C
Referência
Chiral Fe(II) complex catalyzed enantioselective [1,3] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond
Wang, Lifeng; et al, Chemical Science, 2020, 11(37), 10101-10106

Método de produção 13

Condições de reacção
1.1 Reagents: Imidazole ,  tert-Butyldimethylsilyl chloride Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Reagents: Sodium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Toluene ;  6 h, 100 °C
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.7 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-[2,6-bis(1-methylethyl)phen… Solvents: Dichloromethane ;  0.5 h, 35 °C
2.2 Solvents: Dichloromethane ;  4 h, 35 °C
Referência
Chiral Fe(II) complex catalyzed enantioselective [1,3] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond
Wang, Lifeng; et al, Chemical Science, 2020, 11(37), 10101-10106

Método de produção 14

Condições de reacção
Referência
Product subclass 1: o-quinomethanes
Pettus, T. R. R.; et al, Science of Synthesis, 2006, 28, 831-872

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2S,2′S,3S,3′S)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 40 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
2.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Referência
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Método de produção 16

Condições de reacção
1.1 Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  2243146-52-1 Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ,  Water ;  36 h, 25 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  1.5 h, -25 °C; 1 h, -25 °C
2.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 °C; overnight, rt
Referência
Computationally-Led Ligand Modification using Interplay between Theory and Experiments: Highly Active Chiral Rhodium Catalyst Controlled by Electronic Effects and CH-π Interactions
Korenaga, Toshinobu; et al, Advanced Synthesis & Catalysis, 2018, 360(2), 322-333

Método de produção 17

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2S,2′S,3S,3′S)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 40 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
3.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Referência
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Método de produção 18

Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Ammonium chloride
2.1 Solvents: Diethyl ether ;  3 h, -78 °C → rt
2.2 Reagents: Sodium bicarbonate
3.1 Reagents: Camphorsulfonic acid Solvents: Acetonitrile ,  Water ;  6 h, 100 °C
Referência
Enantioselective [4+2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine
Selenski, Carolyn; et al, Journal of Organic Chemistry, 2004, 69(26), 9196-9203

Método de produção 19

Condições de reacção
1.1 Catalysts: Iodine Solvents: Toluene ;  5 h, 110 °C
2.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2R,2′R,3R,3′R)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 45 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
3.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Referência
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Raw materials

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Preparation Products

Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.